molecular formula C18H17F2N3O3 B4922576 1-(2-fluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(2-fluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No.: B4922576
M. Wt: 361.3 g/mol
InChI Key: MLGJVPIYBILUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMP is a piperazine derivative that is structurally similar to other compounds that have been used as antidepressants, antipsychotics, and anxiolytics.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a role in regulating mood and behavior. This compound may also act on other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of pain sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are known to play a role in regulating mood and behavior. This compound has also been found to reduce pain sensitivity in animal models, suggesting that it may have potential as a treatment for neuropathic pain. This compound has been shown to have a good safety profile in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine for lab experiments is its high purity and stability, which ensures consistent results. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-(2-fluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of research is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another area of research is to test this compound in human clinical trials to determine its safety and efficacy in humans. Additionally, this compound may have potential as a treatment for other conditions, such as anxiety disorders and neuropathic pain, which could be explored in future studies. Finally, this compound may be used as a starting point for the development of new compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 1-(2-fluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves the reaction of 1-(2-fluorobenzoyl)piperazine with 4-(2-fluoro-5-methyl-4-nitrophenyl)hydrazine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain a high yield of this compound. The synthesis method has been optimized to ensure the purity and stability of the compound, making it suitable for use in scientific research.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are known to play a role in regulating mood and behavior. This compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to reduce pain sensitivity in animal models.

Properties

IUPAC Name

[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-4-2-3-5-14(13)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGJVPIYBILUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.